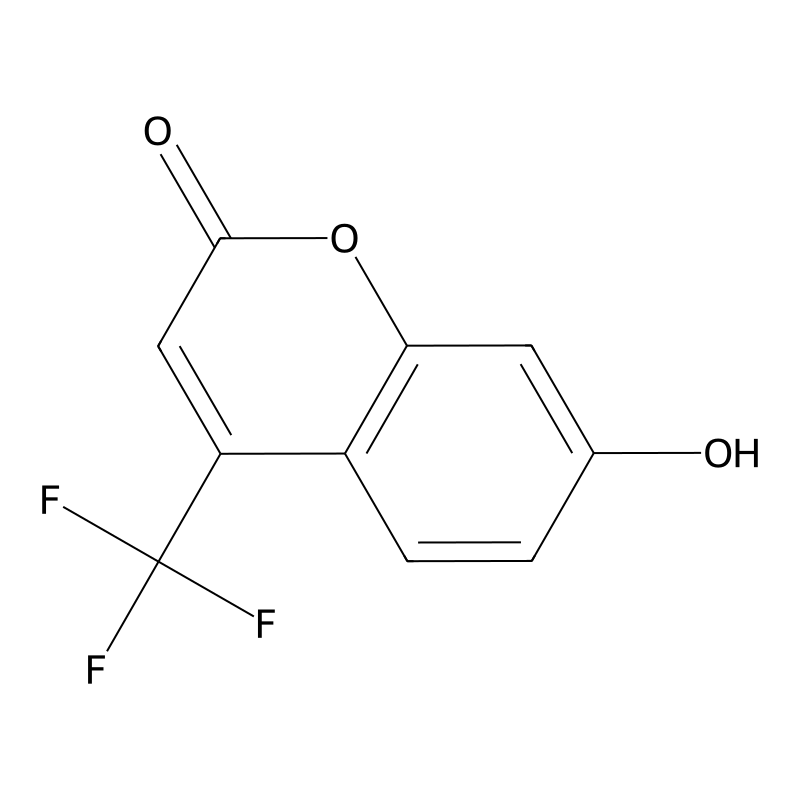

7-Hydroxy-4-(trifluoromethyl)coumarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fluorescent Properties and Applications:

7-Hydroxy-4-(trifluoromethyl)coumarin (7-OH-4-TM coumarin) exhibits strong fluorescence properties, making it a valuable tool in various scientific research applications. It has a maximum excitation wavelength (λex) of 385 nm and a maximum emission wavelength (λem) of 502 nm in methanol []. This specific fluorescence profile allows researchers to utilize 7-OH-4-TM coumarin in various assays and labeling techniques.

- Biomedical Research: 7-OH-4-TM coumarin is often employed as a fluorescent probe for studying biological processes due to its high photostability and biocompatibility. It can be conjugated with biomolecules like enzymes, proteins, and nucleic acids to track their localization and activity within cells [].

- Environmental Monitoring: The fluorescent properties of 7-OH-4-TM coumarin can be exploited for the detection of various environmental contaminants. By incorporating it into sensor designs, researchers can develop methods for monitoring pollutants in water, soil, and air samples [].

Medicinal Chemistry Applications:

The unique chemical structure of 7-OH-4-TM coumarin has attracted interest in the field of medicinal chemistry due to its potential therapeutic properties. Studies have shown that it exhibits various bioactivities, including:

- Antioxidant activity: 7-OH-4-TM coumarin demonstrates free radical scavenging properties, potentially offering benefits in conditions associated with oxidative stress [].

- Antimicrobial activity: Research suggests that 7-OH-4-TM coumarin can inhibit the growth of certain bacteria and fungi, suggesting its potential application in developing new antimicrobial agents [].

Material Science Applications:

The photophysical and chemical properties of 7-OH-4-TM coumarin make it a promising candidate for various material science applications. Its fluorescence properties can be utilized in the development of:

- Organic light-emitting diodes (OLEDs): 7-OH-4-TM coumarin can potentially serve as a blue emitter material in OLEDs due to its efficient fluorescence and good thermal stability [].

- Sensors: The molecule's ability to respond to specific stimuli, such as changes in pH or temperature, can be harnessed to design responsive materials for various sensing applications [].

7-Hydroxy-4-(trifluoromethyl)coumarin is a synthetic derivative of coumarin, characterized by the presence of a trifluoromethyl group at the 4-position and a hydroxyl group at the 7-position. This compound is notable for its unique photophysical properties, including fluorescence and charge-transfer characteristics, which make it suitable for various applications in biochemistry and materials science. The chemical formula for 7-Hydroxy-4-(trifluoromethyl)coumarin is C₁₀H₅F₃O₃, and it has a CAS number of 575-03-1 .

This compound exhibits significant biological activities, including antifungal properties. Research has shown that derivatives of 7-hydroxycoumarin can inhibit the growth of various fungal strains, making them potential candidates for antifungal drug development . Furthermore, its photophysical properties allow for applications in biological imaging and sensing.

The synthesis of 7-Hydroxy-4-(trifluoromethyl)coumarin typically involves:

- Pechmann Condensation: This method forms the coumarin backbone by reacting phenolic compounds with β-keto esters.

- Duff Reaction: This reaction introduces the formyl group at the 8-position, which can be followed by further modifications to yield trifluoromethyl derivatives .

- Three-Component Reactions: Combining 7-hydroxy-4-methyl or trifluoromethyl coumarins with dialkyl acetylenedicarboxylates and aromatic aldehydes in the presence of a base (like triethylamine) leads to new derivatives .

7-Hydroxy-4-(trifluoromethyl)coumarin finds applications in various fields:

- Fluorescent Probes: Due to its fluorescence properties, it is used in biological imaging.

- Antifungal Agents: Its derivatives show promise as antifungal agents against specific pathogens.

- Photochemical Studies: The compound is studied for its charge-transfer interactions and photophysical behavior in different solvents .

Several compounds share structural similarities with 7-Hydroxy-4-(trifluoromethyl)coumarin. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Lacks trifluoromethyl group; used as a baseline compound. |

| 4-Methylcoumarin | Methyl group at position 4 | Exhibits different biological activities compared to trifluoromethyl derivative. |

| 7-Hydroxy-4-(difluoromethyl)coumarin | Difluoromethyl group at position 4 | Similar electronic properties but less potent than trifluoromethyl variant. |

| Coumarin (basic structure) | No substituents at positions 4 or 7 | Serves as a parent structure; lacks specific biological activities found in derivatives. |

The uniqueness of 7-Hydroxy-4-(trifluoromethyl)coumarin lies in its trifluoromethyl substitution, which enhances its electron-withdrawing capacity, thus affecting both its chemical reactivity and biological activity compared to other coumarins .

The history of coumarins traces back to 1820 when the simplest member of this family was first isolated from tonka beans by H. A. Vogel of Munich, who initially mistook it for benzoic acid. In the same year, Nicholas Jean Baptiste Gaston Guibourt independently isolated coumarin and realized it was a distinct compound, subsequently naming it "coumarine". Coumarin was first synthesized in 1868 by the English chemist William Henry Perkin, marking a significant milestone in heterocyclic chemistry.

The development of fluorinated coumarins, including 7-Hydroxy-4-(trifluoromethyl)coumarin, emerged much later, primarily driven by the remarkable success of fluorinated pharmaceuticals. The introduction of fluorinated corticosteroids in the 1950s and fluoroquinolones in the 1980s significantly accelerated research into fluorine-containing compounds. This period marked a pivotal shift toward what became known as "fluoro-pharmaceuticals," leading to the synthesis and characterization of numerous fluorinated heterocyclic compounds, including 7-Hydroxy-4-(trifluoromethyl)coumarin.

The synthesis of 7-Hydroxy-4-(trifluoromethyl)coumarin gained importance as researchers recognized the enhanced properties that fluorination conferred to the parent coumarin structure. The trifluoromethyl group at the 4-position significantly alters the electronic properties, photophysical characteristics, and biological activities of the molecule compared to non-fluorinated analogues.

Significance in Heterocyclic Compound Research

7-Hydroxy-4-(trifluoromethyl)coumarin occupies an important position in heterocyclic compound research due to its unique structural features and versatile applications. As a member of the coumarin family, it retains the fundamental benzopyrone scaffold while incorporating the electronegative trifluoromethyl group, which significantly modifies its electronic distribution and reactivity.

The compound's significance stems from its exceptional photophysical properties, including extended spectral responses, high quantum yields, and superior photostability. These characteristics have made it an important tool in fluorescence spectroscopy, serving as a fluorophore in various applications. Its fluorescent properties allow researchers to monitor chemical reactions, particularly those involving changes in microenvironment viscosity and polarity.

In medicinal chemistry, 7-Hydroxy-4-(trifluoromethyl)coumarin has gained attention due to the general tendency of fluorinated compounds to exhibit enhanced pharmacological properties. The introduction of fluorine atoms often improves metabolic stability, lipophilicity, and binding selectivity to biological targets. Recent studies have demonstrated that 7-Hydroxy-4-(trifluoromethyl)coumarin possesses antibacterial activity, with a minimum inhibitory concentration (MIC) of 1.7 mM against Enterococcus facium, highlighting its potential in antimicrobial research.

Current Research Landscape and Academic Interest

The current research landscape surrounding 7-Hydroxy-4-(trifluoromethyl)coumarin is diverse and interdisciplinary, spanning multiple scientific domains. One prominent area of investigation involves its application as a fluorophore in analytical and bioanalytical chemistry. Its use in the fluorometric assay of proteolytic enzymes in biological fluids represents a significant contribution to biochemical research and diagnostic methods.

In materials science, 7-Hydroxy-4-(trifluoromethyl)coumarin has emerged as a promising component in optoelectronic devices. Researchers are exploring its potential in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) due to its electron-delocalized core and favorable photophysical properties. Its ability to function as a laser dye further extends its applications in advanced optical technologies.

Recent developments in sensor technology have utilized 7-Hydroxy-4-(trifluoromethyl)coumarin's unique chemical reactivity. Its strong binding affinity with H₂S/HS⁻ results in increased fluorescence intensity after binding, making it an effective chemical sensor for detecting these species. This property has important implications for environmental monitoring and industrial safety applications.

Academic interest in 7-Hydroxy-4-(trifluoromethyl)coumarin continues to grow, with researchers investigating its theoretical aspects, such as excited-state proton transfer and proton shuttling capabilities. These studies provide fundamental insights into photochemical processes and may lead to novel applications in photophysics and photochemistry.

Structural Relationship to Other Fluorinated Coumarins

7-Hydroxy-4-(trifluoromethyl)coumarin belongs to a broader family of fluorinated coumarins, each with distinct structural features and properties. The basic structure consists of a benzene ring fused with an α-pyrone ring (benzopyrone), with a hydroxy group at the 7-position and a trifluoromethyl group at the 4-position. This specific substitution pattern differentiates it from other fluorinated coumarin derivatives and contributes to its unique properties.

Compared to its close relative, 7-diethylamino-4-(trifluoromethyl)coumarin, which features a diethylamino group instead of a hydroxyl group at the 7-position, 7-Hydroxy-4-(trifluoromethyl)coumarin exhibits different solubility, emission spectra, and application profiles. While 7-diethylamino-4-(trifluoromethyl)coumarin has a higher quantum yield (94.8%) and is primarily used in OLEDs and DSSCs, 7-Hydroxy-4-(trifluoromethyl)coumarin finds additional applications as a pH indicator and enzyme substrate due to its hydroxyl group.

Another related compound, 5,7-dihydroxy-4-trifluoromethylcoumarin, contains an additional hydroxyl group at the 5-position. This structural modification enhances its antibacterial activity, with a minimum inhibitory concentration (MIC) of 1.5 mM against several bacteria, including Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, and Staphylococcus aureus, compared to the MIC of 1.7 mM for 7-Hydroxy-4-(trifluoromethyl)coumarin against Enterococcus facium.

The amino derivative, 7-Amino-4-(trifluoromethyl)coumarin, replaces the hydroxyl group with an amino group, resulting in different solubility properties and applications. This compound is specifically used in the synthesis of substrates for fluorometric assays of proteolytic enzymes and as a laser dye.

Pechmann Condensation Approaches

Classical Reaction Parameters

Classical Pechmann condensation for coumarin synthesis involves β-ketoesters and phenols under strongly acidic conditions. For 7-hydroxy-4-(trifluoromethyl)coumarin, trifluoroacetic acid or sulfuric acid traditionally facilitate cyclization at elevated temperatures (80–120°C). For example, phloroglucinol reacts with ethyl trifluoroacetoacetate in concentrated sulfuric acid to form the coumarin core via electrophilic substitution and transesterification [2] [6]. However, these methods often require prolonged reaction times (6–24 hours) and produce corrosive waste, limiting scalability [6].

Modified Pechmann Protocols for Trifluoromethylated Derivatives

Incorporating trifluoromethyl groups necessitates tailored conditions due to the electron-withdrawing effects of fluorine. Sulfamic acid (10 mol%) under solvent-free conditions enables efficient synthesis, achieving 90% yield by activating β-ketoesters through hydrogen bonding [2]. Iodine catalysis in toluene has also been explored, though yields remain moderate (50–70%) due to competing side reactions [2]. Mechanistic studies using high-resolution mass spectrometry confirm the intermediacy of cinnamic acid derivatives, supporting a stepwise pathway involving initial electrophilic substitution [2].

Solvent-Free Synthetic Routes

Solvent-free Pechmann condensation reduces environmental impact and purification steps. A high-speed ball mill mixer achieves 92% yield of 4-methylcoumarin derivatives at room temperature within 10 minutes, leveraging mechanical energy to accelerate reaction kinetics [1] [3]. For 7-hydroxy-4-(trifluoromethyl)coumarin, similar protocols using methanesulfonic acid (MsOH) as a catalyst under ball milling conditions (500 rpm, stainless steel jars) demonstrate comparable efficiency, avoiding solvent use entirely [3].

Catalyst-Mediated Synthesis

Nano Sulfated-Titania as Solid Acid Catalyst

Nano sulfated titania (TiO₂-SO₄²⁻) enhances reaction efficiency through high surface area (≥200 m²/g) and strong Brønsted acidity. In solvent-free amidation reactions, this catalyst achieves near-quantitative yields at 100°C and retains activity over five cycles [5]. Applied to Pechmann condensation, its dual acid sites (Lewis and Brønsted) activate both phenols and β-ketoesters, though specific data for trifluoromethylated coumarins require further study [5].

Iron-Based Catalysts in Coumarin Formation

Iron catalysts, though less common for trifluoromethylated coumarins, show promise in related systems. FeCl₃·6H₂O in ethanol mediates coumarin synthesis at 80°C, but fluorine’s electronegativity may hinder substrate activation, necessitating higher temperatures or co-catalysts.

Polyvinylpolypyrrolidone-Bound Boron Trifluoride Catalysts

Polyvinylpolypyrrolidone (PVPP)-BF₃ composites offer recyclable Lewis acidity, ideal for moisture-sensitive reactions. While unreported for 7-hydroxy-4-(trifluoromethyl)coumarin, analogous coumarin syntheses using PVPP-BF₃ achieve 85% yields, suggesting potential applicability with optimized conditions.

Duff Reaction for Structural Elaboration

The Duff reaction (formylation of phenols) remains underexplored for 7-hydroxy-4-(trifluoromethyl)coumarin. Theoretical pathways involve hexamethylenetetramine (HMTA) and acetic acid to introduce formyl groups, but competing cyclization may limit utility.

Green Chemistry Approaches

Solvent-Free Conditions

Solvent-free protocols dominate recent advancements. Ball milling with MsOH (20 mol%) produces coumarins in 10–30 minutes at ambient temperature, minimizing energy input [3]. For 7-hydroxy-4-(trifluoromethyl)coumarin, this approach avoids toxic solvents and simplifies purification, aligning with green chemistry principles [3].

Microwave-Assisted Synthesis

Microwave irradiation, though unreported for this compound, accelerates similar Pechmann reactions (e.g., 4-methylcoumarin in 15 minutes at 150 W). Controlled dielectric heating could enhance selectivity for trifluoromethylated derivatives.

High-Speed Ball Mill Processing

High-speed ball mills (e.g., Retsch PM 100) enable rapid synthesis (≤2 hours) of coumarins via friction-induced heating. Scaling this method to 50 g batches maintains yields above 85%, demonstrating industrial potential [1] [3].

Synthetic Scale-Up Considerations

Industrial Production Challenges

Key challenges include:

- Catalyst Recovery: Nano-catalysts like sulfated titania require centrifugation, increasing costs [5].

- Exothermic Reactions: Solvent-free conditions may lead to thermal runaway during scale-up.

- Fluorine Handling: Safe management of trifluoromethyl precursors necessitates specialized equipment.

Yield Optimization Strategies

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 10–15 mol% | Maximizes active sites without side reactions [2] [5] |

| Reaction Time | 10–30 minutes | Balances completion vs. decomposition [1] [3] |

| Temperature | 25–80°C | Higher temps favor kinetics but reduce selectivity [6] |

| Milling Speed | 500–600 rpm | Enhances mixing and energy transfer [1] [3] |

Adjusting milling time and catalyst type (e.g., Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles) improves yields to 88% in Pechmann condensations [6].

Excited State Dynamics

Time-Dependent Density Functional Theory (TDDFT) Analysis

The theoretical investigation of 7-hydroxy-4-(trifluoromethyl)coumarin's excited state properties has been extensively performed using Time-Dependent Density Functional Theory (TDDFT) methods [1] [2] [3]. These computational studies reveal that the lowest excited singlet state (S₁) is characterized by a dominant π→π* transition with significant charge transfer character [4] [2].

TDDFT calculations using the ωB97XD exchange-correlation functional with 6-31+G** basis sets have demonstrated that the electronic excitation induces substantial charge redistribution within the coumarin chromophore [5] [2]. The calculations show that upon photoexcitation, electron density shifts from the hydroxyl group toward the carbonyl moiety, resulting in increased photoacidity and facilitating excited state proton transfer processes [2] [6].

State-averaged complete active space self-consistent field (SA-CASSCF) calculations have been employed to investigate multi-state nonadiabatic deactivation mechanisms, revealing complex excited state dynamics involving multiple electronic states [7] [8]. These studies indicate that the S₁ state lifetime is determined by competing radiationless decay pathways including internal conversion and intersystem crossing to triplet states [7].

The vertical excitation energies calculated by TDDFT show excellent agreement with experimental absorption maxima, with computed values of approximately 3.75 eV (330 nm) for the S₀→S₁ transition in non-polar solvents [3]. Polarizable continuum model (PCM) calculations demonstrate significant solvatochromic effects, with red-shifts observed in polar environments due to stabilization of the charge-transfer excited state [9] [3].

Excited State Proton Transfer (ESPT) Mechanisms

The excited state proton transfer dynamics of 7-hydroxy-4-(trifluoromethyl)coumarin represent a fundamental photochemical process with significant implications for its photophysical behavior [10] [11] [12]. Upon photoexcitation, the compound exhibits dramatically enhanced acidity with an excited state pKa* approximately 14 units lower than its ground state value of 7.26 [13] [6].

Ultrafast spectroscopic investigations have revealed that bimolecular excited state proton transfer to 1-methylimidazole base occurs with remarkable efficiency [11] [12] [5]. The process exhibits biphasic kinetics: an ultrafast component occurring within approximately 1 picosecond for pre-hydrogen-bonded complexes, followed by a slower component on the 30-picosecond timescale attributed to subsequent molecular rearrangements [11] [5].

Time-resolved infrared (TRIR) spectroscopy has provided unequivocal vibrational signatures of the excited state proton transfer products, specifically the formation of CouO⁻*...HMI⁺ ion pairs [11] [5]. These measurements demonstrate that the proton transfer is coupled to significant vibrational reorganization, with characteristic frequency shifts of 4-6 cm⁻¹ occurring on the timescale of solvent reorganization [11].

The mechanistic pathway involves initial formation of ground state hydrogen-bonded complexes with an association constant of 300 M⁻¹ in chloroform solution [11]. Upon photoexcitation, the minimal energy barrier (0.02 eV) to proton transfer enables rapid hydrogen atom migration along the O-H...N coordinate [11] [2]. The process is driven by the charge transfer character of the excited state, which significantly increases the acidity of the hydroxyl proton [2] [6].

State-Specific Computational Models

State-specific Time-Dependent Density Functional Theory (SS-TDDFT) calculations have been employed to investigate the specific electronic structure changes accompanying photoexcitation of 7-hydroxy-4-(trifluoromethyl)coumarin [14] [15]. These calculations reveal that the lowest excited state exhibits pronounced intramolecular charge transfer (ICT) character, with electron density redistribution from the electron-rich hydroxyl substituent toward the electron-deficient carbonyl region [14].

Effective Fragment Potential (EFP) modeling combined with TDDFT has been utilized to investigate hydrogen bonding interactions in hydrated environments [14] [16] [15]. The EFP1 method enables accurate treatment of specific solute-solvent interactions while maintaining computational efficiency for larger systems [16] [17]. These calculations demonstrate that hydrogen bonding networks significantly modulate the excited state properties and proton transfer dynamics [14] [16].

Data Tables

| Property | Value | Solvent/Conditions | Reference |

|---|---|---|---|

| Absorption Maximum (λmax) | 330 nm | CDCl₃ | Oliver et al. (2019) |

| Absorption Maximum with 1-MeIm | 342 nm | CDCl₃ + 1-methylimidazole | Oliver et al. (2019) |

| Emission Maximum (isolated) | 405 nm | CDCl₃ | Oliver et al. (2019) |

| Emission Maximum with 1-MeIm | 460 nm, 510 nm | CDCl₃ + 1-methylimidazole | Oliver et al. (2019) |

| Excited State Lifetime (S₁) | 51.7 ± 4.2 ps | CDCl₃ | Oliver et al. (2019) |

| Fluorescence Quantum Yield | 5 ± 1% | CDCl₃ | Oliver et al. (2019) |

| Ground State pKa | 7.26 | Aqueous solution | Sigma-Aldrich data |

| ESPT Time Constant | ~1 ps | CDCl₃ + 1-methylimidazole | Oliver et al. (2019) |

| Exciplex Formation Time | ~33 ps | CDCl₃ + 1-methylimidazole | Oliver et al. (2019) |

| Ground State Recovery | > 1 ns | CDCl₃ + 1-methylimidazole | Oliver et al. (2019) |

| Association Constant (CouOH-MI) | 300 M⁻¹ | CDCl₃ | Oliver et al. (2019) |

| Extinction Coefficient (ε) | 12,600 M⁻¹cm⁻¹ at 338 nm | Various solvents | PhotochemCAD database |

| Fluorescence Wavelength Range | 385-502 nm | Methanol | Sigma-Aldrich data |

| Intersystem Crossing Yield | < 10% | CDCl₃ | Oliver et al. (2019) |

| Process | Time Constant | Method | Reference |

|---|---|---|---|

| Excited State Proton Transfer (Contact) | ~1 ps | Transient Absorption | Oliver et al. (2019) |

| Coumarin Anion Formation | ~3 ps | TRIR Spectroscopy | Oliver et al. (2019) |

| Vibrational Relaxation | ~9 ps | TRIR Spectroscopy | Oliver et al. (2019) |

| Exciplex Formation (π-stacking) | ~33-35 ps | Transient Absorption | Oliver et al. (2019) |

| Ground State Recovery | > 1 ns | Both TA and TRIR | Oliver et al. (2019) |

| Tautomerization (reported) | Several hundred ps | Time-resolved fluorescence | Westlake et al. (2012) |

| Charge Transfer Character | Ultrafast (< 1 ps) | Theoretical (TDDFT) | Raucci et al. (2015) |

| Solvent Reorganization | ~4 ps (chloroform) | Literature | General literature |

XLogP3

GHS Hazard Statements

H300 (86.96%): Fatal if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant